7-Bromochromane-2-carbaldehyde
Description
7-Bromochromane-2-carbaldehyde is a bicyclic organic compound comprising a chromane backbone (benzene fused with a dihydropyran ring) substituted with a bromine atom at position 7 and an aldehyde group at position 2 (Figure 1). Chromane derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their rigid, oxygen-containing heterocyclic structure. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group serves as a versatile functional group for further derivatization .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |
InChI Key |
WGBBCCDBAMJSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochromane-2-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using N-bromo succinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Bromochromane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 7-Bromochromane-2-carboxylic acid.
Reduction: 7-Bromochromane-2-methanol.
Substitution: 7-Azidochromane-2-carbaldehyde.
Scientific Research Applications
7-Bromochromane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of functional dyes and materials with electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromochromane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity could be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Overview of Brominated Aldehydes
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Ring System |
|---|---|---|---|---|---|
| This compound | C10H9BrO2 | 241.08* | N/A | Br (C7), CHO (C2) | Chromane (O-heterocycle) |
| 4-(Bromomethyl)benzaldehyde | C8H7BrO | 199.05 | 51359-78-5 | BrCH2 (C4), CHO (C1) | Benzene |
| 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | C9H7BrN2O | 239.07 | 845751-70-4 | Br (C7), CHO (C3), CH3 (N2) | Indazole (N-heterocycle) |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | 219.01 | N/A | Br (C5), F (C4), OH (C2), CHO (C1) | Benzene |
*Hypothetical value based on chromane structure.
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